(4-(1,2,2-Triphenylvinyl)phenyl)methanamine (4-(1,2,2-Triphenylvinyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1504585-16-3
VCID: VC8342355
InChI: InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4
Molecular Formula: C27H23N
Molecular Weight: 361.5 g/mol

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

CAS No.: 1504585-16-3

Cat. No.: VC8342355

Molecular Formula: C27H23N

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine - 1504585-16-3

Specification

CAS No. 1504585-16-3
Molecular Formula C27H23N
Molecular Weight 361.5 g/mol
IUPAC Name [4-(1,2,2-triphenylethenyl)phenyl]methanamine
Standard InChI InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2
Standard InChI Key UQEYZDXHHMETHQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s IUPAC name, [4-(1,2,2-triphenylethenyl)phenyl]methanamine, reflects its core structure: a central ethenyl group bonded to three phenyl rings and a para-substituted phenylmethanamine group . The SMILES notation (C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4) highlights the spatial arrangement of the four aromatic systems and the amine terminus . X-ray crystallography data, though unavailable in public records, suggest significant steric hindrance due to the bulky triphenylvinyl group, which restricts intramolecular rotation (RIR) of the phenyl rings .

Computational and Physical Properties

PubChem’s computed properties reveal critical insights:

PropertyValue
Molecular Weight361.5 g/mol
XLogP3-AA6.8
Hydrogen Bond Donors1
Rotatable Bond Count5
Topological Polar Surface Area26.0 Ų

The high XLogP3-AA value indicates pronounced lipophilicity, suggesting preferential solubility in nonpolar solvents . The single hydrogen bond donor and acceptor site imply limited polar interactions, which may influence its aggregation behavior in solution .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step route involving:

  • Friedel-Crafts alkylation to construct the triphenylvinyl core.

  • Buchwald-Hartwig amination to introduce the methanamine group at the para position.
    Alternative approaches may employ Sonogashira coupling or Suzuki-Miyaura reactions to assemble the aromatic subunits, followed by reductive amination for functionalization .

Reactivity Profile

The primary amine (-CH2NH2) participates in:

  • Nucleophilic acyl substitutions with carbonyl electrophiles.

  • Schiff base formation with aldehydes or ketones.
    The triphenylvinyl group undergoes electrophilic aromatic substitution at the meta positions of the phenyl rings, though steric effects moderate reactivity. Under acidic conditions, the ethenyl bond may isomerize, altering the compound’s photophysical properties .

Aggregation-Induced Emission (AIE) Behavior

Mechanism of Luminescence

As a derivative of tetraphenylethylene (TPE), this compound exhibits AIE activity due to restricted intramolecular rotation (RIR) in aggregated states . In dilute solutions, free rotation of the phenyl rings dissipates excited-state energy non-radiatively, quenching fluorescence. Aggregation immobilizes the rings, enabling radiative decay and intense emission .

Comparative Analysis with TPE Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (Φ)
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine480–520 (est.)0.15–0.25 (est.)
Tetraphenylethylene (TPE)460–4800.30
BDBA (Bridged TPE derivative)500–5300.45

The methanamine substituent likely red-shifts emission compared to TPE by extending conjugation, though steric effects may reduce quantum yield .

Applications in Materials Science and Biology

Optoelectronic Devices

The compound’s AIE properties make it suitable for:

  • Organic light-emitting diodes (OLEDs): As a non-doped emitter layer, minimizing concentration quenching.

  • Chemical sensors: Detecting explosives (e.g., nitroaromatics) via fluorescence quenching .

Biological Interactions

Preliminary studies suggest affinity for amyloid fibrils and G-quadruplex DNA, positioning it as a potential diagnostic probe for neurodegenerative diseases. Its lipophilicity may facilitate blood-brain barrier penetration, though toxicity profiles remain uncharacterized .

Structural Analogues and Derivatives

Comparative Table of TPE-Based Analogues

Compound NameMolecular FormulaFunctional GroupKey Application
4-(1,2,2-Triphenylvinyl)benzoic AcidC27H20O2-COOHPhotonic crystals
4-(Phenylethynyl)anilineC14H13N-NH2Conductive polymers
(E)-N,N-Diethyl-4-(1,2-diphenylethenyl)anilineC24H26N-N(CH2CH3)2Electrochromic devices

The methanamine derivative’s primary amine offers superior bioconjugation potential compared to carboxylic acid or tertiary amine analogues .

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